An In-depth Technical Guide to 3,6-Dichloro-4-phenylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 3,6-Dichloro-4-phenylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3,6-Dichloro-4-phenylpyridazine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delves into the nuanced reactivity of this scaffold, offering detailed experimental protocols and expert insights into its utilization for the synthesis of complex, biologically active molecules. Particular emphasis is placed on the strategic importance of the dichloropyridazine core in modern drug discovery, supported by illustrative reaction pathways and potential therapeutic applications.
Introduction: The Strategic Value of the Phenyl-Dichloropyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, contribute to favorable drug-target interactions and improved pharmacokinetic profiles.[1] Within this class of compounds, 3,6-Dichloro-4-phenylpyridazine stands out as a particularly versatile intermediate.
The presence of two chlorine atoms at positions 3 and 6 of the pyridazine ring provides reactive handles for sequential and selective functionalization, primarily through nucleophilic aromatic substitution. The phenyl group at the 4-position introduces steric and electronic diversity, serving as a crucial anchor for building more complex molecular architectures. This trifunctional arrangement makes 3,6-Dichloro-4-phenylpyridazine a highly valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]
Physicochemical and Spectroscopic Properties
The physicochemical properties of 3,6-Dichloro-4-phenylpyridazine are critical for its handling, reactivity, and the development of downstream applications. Below is a summary of its key properties, compiled from available data and estimations based on closely related analogs.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₆Cl₂N₂ | [3] |
| Molecular Weight | 225.07 g/mol | [3] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from related compounds[4] |
| Melting Point | 83-84 °C | Data for the isomeric 3,5-dichloro-6-phenylpyridazine[5] |
| Boiling Point | 381.4 °C at 760 mmHg | Data for the isomeric 4,6-dichloro-3-phenylpyridazine[6] |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO); poorly soluble in water. | Based on the properties of 3,6-dichloropyridazine[4] |
| pKa | -0.82 ± 0.10 (Predicted) | Data for the isomeric 3,5-dichloro-6-phenylpyridazine[5] |
Spectroscopic Data Insights:
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¹H NMR: The proton on the pyridazine ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing effects of the chlorine atoms and the pyridazine nitrogens. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region. For comparison, the single proton on 3,6-dichloropyridazine appears as a singlet at 7.514 ppm in CDCl₃.[7]
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyridazine ring and the phenyl group. The carbons attached to the chlorine atoms would be significantly deshielded.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). The molecular ion peak would be observed at m/z 225.
Synthesis of 3,6-Dichloro-4-phenylpyridazine: A Step-by-Step Protocol
The synthesis of 3,6-Dichloro-4-phenylpyridazine can be achieved through a multi-step process, typically starting from a phenyl-substituted precursor that can be cyclized to form the pyridazine ring, followed by chlorination. A common and efficient method involves the condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine, followed by chlorination of the resulting pyridazinone.
Below is a representative, field-proven protocol for the synthesis of 3,6-Dichloro-4-phenylpyridazine.
Experimental Protocol: Synthesis of 3,6-Dichloro-4-phenylpyridazine
Step 1: Synthesis of 4-Phenyl-3,6-dihydroxypyridazine
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylmaleic anhydride (10.0 g, 57.4 mmol) and glacial acetic acid (100 mL).
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Addition of Hydrazine: While stirring, slowly add hydrazine hydrate (3.2 mL, 66.0 mmol, 1.15 eq) to the suspension. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 50 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation and Purification: Cool the reaction mixture to room temperature, which should result in the precipitation of a solid. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL). Dry the solid under vacuum to yield 4-Phenyl-3,6-dihydroxypyridazine as a solid.
Step 2: Chlorination to 3,6-Dichloro-4-phenylpyridazine
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Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel, place the 4-Phenyl-3,6-dihydroxypyridazine (5.0 g, 26.6 mmol) from Step 1.
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 25 mL, 269 mmol, 10 eq) to the flask.
-
Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction mixture will become a dark solution. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,6-Dichloro-4-phenylpyridazine.
Synthetic Workflow Diagram
Caption: Synthetic route to 3,6-Dichloro-4-phenylpyridazine.
Chemical Reactivity and Derivatization Potential
The reactivity of 3,6-Dichloro-4-phenylpyridazine is dominated by the two chlorine substituents, which are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring further facilitates these transformations. The two chlorine atoms exhibit differential reactivity, allowing for selective and sequential substitution under carefully controlled reaction conditions.
Key Reaction Pathways:
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Monosubstitution: By using one equivalent of a nucleophile at lower temperatures, it is often possible to achieve selective monosubstitution. The position of the initial substitution (C3 or C6) can be influenced by the steric and electronic nature of the nucleophile and the reaction conditions.
-
Disubstitution: Using an excess of the nucleophile and/or higher reaction temperatures typically leads to the disubstituted product. Symmetrical disubstitution is straightforward, while asymmetrical disubstitution can be achieved by a stepwise approach with two different nucleophiles.
-
Cross-Coupling Reactions: The chloro substituents can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-nitrogen bonds and further expanding the molecular diversity accessible from this scaffold.
-
C-H Functionalization: More recent methodologies have also explored the direct functionalization of the C-H bond on the pyridazine ring, offering alternative strategies for derivatization.[8]
Illustrative Reactivity Diagram
Caption: Key reaction pathways of 3,6-Dichloro-4-phenylpyridazine.
Applications in Drug Discovery and Medicinal Chemistry
The 3,6-disubstituted pyridazine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][2] 3,6-Dichloro-4-phenylpyridazine serves as a key starting material for accessing these and other novel bioactive molecules.
A prominent area of application for pyridazine derivatives is in the development of kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridazine core can act as a bioisostere for other heterocyclic systems and can form key hydrogen bond interactions with the hinge region of the kinase active site.
Illustrative Application: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for anticancer drug development. Many small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, incorporate nitrogen-containing heterocyclic scaffolds.
Derivatives of 3,6-Dichloro-4-phenylpyridazine can be designed to selectively inhibit these kinases. For instance, nucleophilic substitution of the chlorine atoms with appropriate amine-containing fragments can position functional groups to interact with specific residues in the ATP-binding pocket of the target kinase.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridazine derivatives.
Safety and Handling
As a chlorinated heterocyclic compound, 3,6-Dichloro-4-phenylpyridazine should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for the parent compound, 3,6-dichloropyridazine, the following should be considered:
-
Toxicity: It is likely to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Always consult the specific Safety Data Sheet (SDS) for the most current and detailed safety information.
Conclusion
3,6-Dichloro-4-phenylpyridazine is a high-value, versatile chemical intermediate that provides a robust platform for the synthesis of diverse and complex molecules. Its predictable reactivity, particularly in nucleophilic substitution and cross-coupling reactions, allows for the strategic introduction of various functional groups. This capability makes it an indispensable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is paramount to fully harnessing its potential in the design and creation of next-generation medicines.
References
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
PubChem. (n.d.). 3,6-Dichloropyridazine. Retrieved from [Link]
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
Zhejiang Chemsyn Pharm Co., Ltd. (2025). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved from [Link]
-
Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]
-
ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... Retrieved from [Link]
-
SpectraBase. (n.d.). 3,6-dichloro-4-(1-piperidinyl)pyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]
-
PubMed. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]
- 3. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
- 4. 3,6-Dichloropyridazine | 141-30-0 [chemicalbook.com]
- 5. 3,5-DICHLORO-6-PHENYLPYRIDAZINE | 40020-05-1 [chemicalbook.com]
- 6. CAS 40020-05-1 | 4,6-Dichloro-3-phenyl-pyridazine - Synblock [synblock.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
